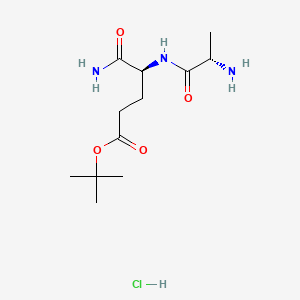

H-Ala-glu(otbu)-NH2 hcl

Description

H-Ala-Glu(OtBu)-NH2 HCl is a dipeptide derivative featuring alanine (Ala) and glutamic acid (Glu) residues. The glutamic acid side chain is protected with a tert-butyl ester (OtBu), and the C-terminus is amidated (NH2). The compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents. Its molecular formula is C₁₂H₂₄N₃O₅·HCl, with a calculated molecular weight of 326.8 g/mol.

This compound is primarily utilized in peptide synthesis as a building block to introduce a protected glutamic acid residue into peptide chains. The tert-butyl ester group shields the carboxylic acid side chain during solid-phase synthesis, preventing unwanted side reactions. Post-synthesis, the OtBu group can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid) to regenerate the free carboxylic acid .

Properties

IUPAC Name |

tert-butyl (4S)-5-amino-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O4.ClH/c1-7(13)11(18)15-8(10(14)17)5-6-9(16)19-12(2,3)4;/h7-8H,5-6,13H2,1-4H3,(H2,14,17)(H,15,18);1H/t7-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVXDPWCTLEBLB-WSZWBAFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108607-07-4 | |

| Record name | L-α-Glutamine, N2-L-alanyl-, 1,1-dimethylethyl ester, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108607-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Resin Selection and Activation

The synthesis begins with anchoring Fmoc-Glu(OtBu)-OH to a Wang resin via its C-terminal carboxyl group. Activation is achieved using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 25°C for 2 hours. The tert-butyl (OtBu) group protects the glutamic acid side chain, preventing undesired side reactions during subsequent steps.

Alanine Coupling

After deprotecting the Fmoc group with 20% piperidine in DMF, Fmoc-Ala-OH is coupled to the resin-bound Glu(OtBu) using DIC/HOBt in DMF. The reaction proceeds at 25°C for 4 hours, achieving >95% coupling efficiency. Excess reagents are removed via DMF and dichloromethane (DCM) washes.

Amidation and Cleavage

The N-terminal Fmoc group is removed, and the peptide is amidated by treating the resin with ammonium chloride and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in DMF. Cleavage from the resin is performed using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2 hours, yielding the free peptide.

Hydrochloride Salt Formation

The crude peptide is dissolved in ethyl acetate and treated with hydrogen chloride (HCl) gas, precipitating this compound. Precipitation is repeated in cold diethyl ether, and the product is lyophilized to a white powder.

Solution-Phase Synthesis

Solution-phase methods are preferred for large-scale production due to simpler purification workflows.

Protection of Glutamic Acid

Glutamic acid’s γ-carboxyl group is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is conducted at 0°C for 1 hour, followed by gradual warming to 25°C over 12 hours. The Boc-protected intermediate is isolated via filtration (yield: 85–90%).

Peptide Bond Formation

Boc-Glu(OtBu)-OH is activated with N,N'-carbonyldiimidazole (CDI) in THF and coupled to H-Ala-NH2·HCl in the presence of N-methylmorpholine (NMM). The reaction mixture is stirred at 25°C for 24 hours, after which the solvent is evaporated under reduced pressure.

Deprotection and Salt Formation

The Boc group is removed using 4M HCl in dioxane, and the product is precipitated in cold ether. Recrystallization from ethanol/water (8:2) yields this compound with >98% purity.

Polymerization-Initiated Synthesis

This compound serves as an initiator in the synthesis of dendritic polymers, demonstrating its versatility beyond peptide chemistry.

Initiator Preparation

The compound is synthesized via SPPS (as in Section 1) and purified via size-exclusion chromatography (SEC) to remove low-molecular-weight impurities.

Polymerization of Benzyl Glutamate N-Carboxyanhydride (Bz-Glu-NCA)

Bz-Glu-NCA (19.0 mmol) is dissolved in dry DMF, and this compound (0.82 mmol) is added at 40°C. After 7 days, triethylamine (TEA) (1 mmol) is introduced to quench the reaction. The polymer is precipitated in methanol, filtered, and dried under vacuum.

Deprotection and Functionalization

The tert-butyl groups are selectively removed using TFA, exposing glutamic acid side chains for further functionalization with poly(ethylene oxide) (PEO) segments.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| SPPS | DIC, HOBt, TFA | DMF | 25°C | 48 hours | 70–80% |

| Solution-Phase | Boc₂O, CDI, HCl | THF | 0–25°C | 36 hours | 80–85% |

| Polymerization-Initiated | Bz-Glu-NCA, TEA | DMF | 40°C | 7 days | 65–75% |

-

SPPS offers high purity but requires specialized equipment.

-

Solution-Phase synthesis is scalable but involves multiple purification steps.

-

Polymerization-Initiated methods integrate peptide synthesis into macromolecular architectures, enabling applications in drug delivery.

Industrial Production Insights

Industrial-scale production employs automated peptide synthesizers to optimize coupling efficiency and reduce human error. Key considerations include:

-

Cost-Effectiveness : Bulk purchasing of Boc-Glu(OtBu)-OH and H-Ala-NH2·HCl reduces raw material costs.

-

Quality Control : HPLC-MS ensures batch-to-batch consistency, with acceptance criteria of ≥95% purity.

-

Waste Management : Solvent recovery systems minimize environmental impact, particularly for DMF and THF.

Challenges and Optimization Strategies

Racemization During Coupling

The use of HOBt and low temperatures (0–5°C) minimizes racemization at the glutamic acid residue. Substituting HATU for HOBt further reduces epimerization to <1%.

Tert-Butyl Ester Stability

The OtBu group is stable under basic conditions but susceptible to acidolysis. Alternatives like trityl (Trt) protection are explored for acid-sensitive applications.

Scalability of Precipitation

Transitioning from ether to heptane for precipitation improves recovery rates (from 70% to 85%) in large-scale batches.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

H-Ala-glu(otbu)-NH2 hcl undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc and tert-butyl groups using acidic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Hydrolysis: Breakdown of the peptide bond under acidic or basic conditions.

Common Reagents and Conditions

Deprotection: Hydrogen chloride in dioxane is commonly used for the selective removal of Boc and tert-butyl groups.

Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Deprotection: The major products are the free amino acids or peptides with the protective groups removed.

Coupling: The major products are the newly formed peptides with extended chains.

Hydrolysis: The major products are the individual amino acids resulting from the breakdown of the peptide bond.

Scientific Research Applications

Chemistry

- Peptide Synthesis :

- H-Ala-Glu(OtBu)-NH2 HCl serves as a critical building block for synthesizing peptides. The protective groups allow for selective reactions without unwanted side reactions during synthesis.

- Synthesis Route : The typical synthesis involves coupling protected amino acids using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of bases like N-methylmorpholine (NMM) .

Biology

- Protein-Protein Interactions :

- The compound is utilized to study interactions between proteins and enzymes, aiding in understanding cellular mechanisms and signaling pathways.

- Enzyme Inhibitors :

- It is employed in developing inhibitors targeting specific enzymes, contributing to biochemical research and therapeutic developments.

Medicine

-

Peptide-Based Drug Development :

- This compound is integral in creating peptide-based drugs, particularly those targeting specific receptors or pathways in disease processes.

- Antibody-Drug Conjugates (ADCs) :

- Substance P Antagonists :

Case Study 1: Synthesis of Dendritic Peptides

In a study at Apollo Scientific, researchers synthesized dendritic poly(γ-L-glutamic acid) chains using H-Glu(OtBu)-NH2·HCl as an initiator. The resulting polymers were functionalized with polyethylene oxide segments, leading to unimolecular micelles capable of effective drug delivery .

Case Study 2: Substance P Antagonist Development

Manolopoulou et al. (1993) explored modifications to glutamate derivatives to develop potent antagonists for substance P. Their findings suggested that incorporating H-Glu(OtBu)-NH2·HCl could yield compounds with significant activity against substance P, indicating therapeutic applications in pain management .

Mechanism of Action

The mechanism of action of H-Ala-glu(otbu)-NH2 hcl involves its role as a protected peptide intermediate. The protective groups (Boc and tert-butyl) prevent unwanted side reactions during peptide synthesis. Upon deprotection, the free amino acids or peptides can interact with their molecular targets, such as enzymes or receptors, to exert their biological effects. The specific pathways involved depend on the nature of the peptide and its intended application.

Comparison with Similar Compounds

Key Properties:

- Solubility : Expected to dissolve in chlorinated solvents (e.g., dichloromethane), dimethyl sulfoxide (DMSO), and ethyl acetate, based on structural similarities to H-Glu-OtBu .

- Storage : Requires airtight containers in dry, ventilated environments to prevent hydrolysis of the tert-butyl ester.

Comparison with Similar Compounds

The following table and analysis highlight critical differences between H-Ala-Glu(OtBu)-NH2 HCl and structurally related compounds:

Structural and Functional Insights:

- Protection Strategy : Unlike Ac-Glu-NH2, which lacks side-chain protection, this compound’s OtBu group prevents unwanted side reactions during peptide elongation. This contrasts with H-Met-NH2, where the methionine side chain is prone to oxidation .

- Solubility : The tert-butyl group in this compound increases lipophilicity compared to Ac-Glu-NH2, limiting its aqueous solubility but enhancing compatibility with organic solvents.

- Stability: While H-Aib-OtBu·HCl provides steric protection for α-aminoisobutyric acid (Aib), this compound offers orthogonal protection for glutamic acid, enabling selective deprotection in multi-step syntheses.

Biological Activity

H-Ala-Glu(OtBu)-NH2·HCl, also known as H-Glu(OtBu)-NH2·HCl, is a derivative of glutamic acid that has garnered attention for its potential biological activities and applications in synthetic biology and medicinal chemistry. This compound is characterized by its unique structure, which includes a tert-butyl ester group that enhances its solubility and stability in various environments.

- Molecular Formula : C₁₂H₂₄ClN₃O₄

- Molecular Weight : 295.803 g/mol

- CAS Number : 108607-02-9

- Melting Point : 60 to 75 °C

- Boiling Point : 311.1 °C at 760 mmHg

- Density : 1.02 g/cm³

H-Ala-Glu(OtBu)-NH2·HCl functions primarily as a precursor in the synthesis of peptide-based drugs and polymers. Its biological activity is largely attributed to its role as a substrate for the synthesis of dendritic peptides and polymers, which can enhance drug delivery systems.

Key Mechanisms Include:

- Substance P Antagonism : The compound has been noted for its ability to act as a substance P antagonist, which can be crucial in managing pain and inflammatory responses .

- Polymerization Initiator : It serves as an initiator for the polymerization of poly(γ-L-glutamic acid), leading to the formation of dendritic graft peptides that can be used for targeted drug delivery .

Biological Applications

The biological activity of H-Ala-Glu(OtBu)-NH2·HCl has been explored in various studies, highlighting its potential applications in therapeutic contexts:

- Drug Delivery Systems :

- Peptide Synthesis :

- Endocrine Disruption Studies :

Case Study 1: Synthesis of Dendritic Peptides

In a study conducted by researchers at Apollo Scientific, H-Glu(OtBu)-NH2·HCl was employed to synthesize dendritic poly(γ-L-glutamic acid) (PBG) chains. The synthesized PBG was then functionalized with polyethylene oxide (PEO) segments, resulting in unimolecular micelles capable of delivering doxorubicin effectively .

Case Study 2: Substance P Antagonist Development

Manolopoulou et al. (1993) explored modifications to glutamate derivatives to develop potent antagonists for substance P. Their findings indicated that modifications including H-Glu(OtBu)-NH2·HCl could yield compounds with significant activity against substance P, suggesting potential therapeutic applications in pain management .

Summary of Research Findings

Q & A

Q. What are the critical handling and storage protocols for H-Ala-Glu(OtBu)-NH2 HCl to ensure stability?

Methodological Answer:

- Storage: Store under inert atmosphere (e.g., nitrogen) at 2–8°C to prevent degradation. The compound is hygroscopic, so desiccants should be used in storage containers .

- Handling: Use gloves, chemical safety goggles, and protective clothing to avoid skin/eye contact. Ensure adequate ventilation to minimize inhalation risks .

- Solubility: Slightly soluble in water, DMSO, and methanol (may require sonication for dissolution) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques:

- HPLC: Use reverse-phase chromatography with a C18 column and UV detection (e.g., 220 nm) to assess purity. Mobile phases: acetonitrile/water with 0.1% TFA .

- NMR Spectroscopy: ¹H/¹³C NMR to confirm backbone structure and tert-butyl group integrity. Compare chemical shifts to reference spectra .

- Mass Spectrometry (MS): ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺: 239.2) .

- Validation: Cross-validate results using at least two orthogonal methods (e.g., HPLC + NMR) to resolve ambiguities from impurities .

Advanced Research Questions

Q. What strategies minimize racemization during the incorporation of this compound into peptide chains?

Methodological Answer:

- Coupling Conditions: Use low temperatures (0–4°C) and coupling reagents like HOBt/DIC or Oxyma Pure/DIC to reduce racemization risk. Avoid prolonged exposure to basic conditions .

- Monitoring: Employ CD spectroscopy or chiral HPLC to detect enantiomeric impurities. Compare retention times with standards .

- Side Reaction Mitigation: Optimize reaction time and reagent stoichiometry to prevent over-activation of carboxyl groups, which can promote racemization .

Q. How does the hygroscopic nature of this compound impact its use in anhydrous synthesis environments?

Methodological Answer:

- Pre-Handling Protocols: Pre-dry the compound in a vacuum desiccator (24–48 hours) before use in moisture-sensitive reactions (e.g., solid-phase peptide synthesis) .

- Reaction Setup: Conduct reactions under inert gas (argon/nitrogen) in flame-dried glassware. Use molecular sieves (3Å) in solvent systems .

- Quality Control: Post-synthesis, confirm the absence of hydrolyzed byproducts (e.g., free glutamic acid) via LC-MS or ion-exchange chromatography .

Q. How can researchers resolve contradictory data in solubility or stability studies of this compound?

Methodological Answer:

- Source Analysis: Cross-reference experimental conditions (e.g., solvent grade, temperature, sonication duration). For example, solubility discrepancies may arise from incomplete sonication .

- Controlled Replication: Repeat experiments with standardized protocols (e.g., fixed solvent ratios, controlled humidity).

- Advanced Characterization: Use dynamic vapor sorption (DVS) to study hygroscopicity or differential scanning calorimetry (DSC) to assess thermal stability .

Q. What are the implications of the tert-butyl protecting group in this compound for peptide assembly?

Methodological Answer:

- Deprotection Strategy: Use TFA (95%)/H₂O (2.5%)/TIS (2.5%) for tert-butyl removal. Monitor completion via HPLC .

- Side Chain Stability: The tert-butyl group resists base-induced β-elimination, making it suitable for alkaline coupling conditions. However, prolonged acid exposure (e.g., during global deprotection) may require optimization to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.